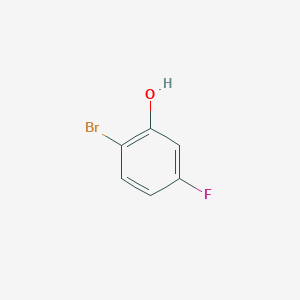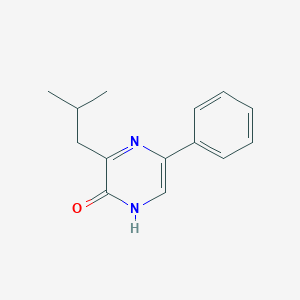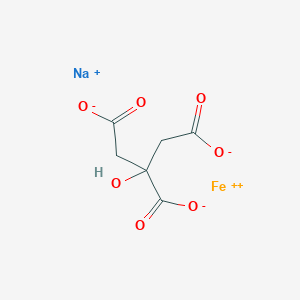
Sodium;2-hydroxypropane-1,2,3-tricarboxylate;iron(2+)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium;2-hydroxypropane-1,2,3-tricarboxylate;iron(2+) is a chemical compound that has gained significant attention in scientific research because of its potential applications in medicine and biotechnology. Also known as iron (II) citrate, this compound is a coordination complex that consists of a central iron ion surrounded by citrate ligands.
作用机制
Sodium;2-hydroxypropane-1,2,3-tricarboxylate;iron(2+) exerts its biological effects through various mechanisms. It can act as an iron supplement, providing the body with the necessary iron ions for various physiological processes. Additionally, it can scavenge free radicals and prevent oxidative damage to cells. It has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
生化和生理效应
Sodium;2-hydroxypropane-1,2,3-tricarboxylate;iron(2+) has several biochemical and physiological effects. It has been shown to increase hemoglobin levels in the blood, which can help treat anemia. It can also improve the absorption of iron in the intestines, making it an effective iron supplement. Additionally, it has been shown to reduce inflammation and oxidative stress in various tissues, which can have a protective effect against various diseases.
实验室实验的优点和局限性
Sodium;2-hydroxypropane-1,2,3-tricarboxylate;iron(2+) has several advantages for lab experiments. It is relatively inexpensive and easy to synthesize, making it an accessible compound for researchers. Additionally, it has a wide range of potential applications, making it a versatile compound for various research fields. However, its solubility in water can make it difficult to work with in certain experiments, and its stability can be affected by changes in pH and temperature.
未来方向
There are several future directions for research on sodium;2-hydroxypropane-1,2,3-tricarboxylate;iron(2+). One potential area of research is its use in cancer treatment, as it has been shown to induce apoptosis in cancer cells. Additionally, its antimicrobial properties make it a potential candidate for the development of new antibiotics. Finally, its antioxidant and anti-inflammatory properties make it a promising compound for the treatment of various diseases that involve oxidative stress and inflammation.
In conclusion, sodium;2-hydroxypropane-1,2,3-tricarboxylate;iron(2+) is a chemical compound that has significant potential in medicine and biotechnology. Its synthesis is relatively simple, and it has a wide range of potential applications. Its biological effects are well-documented, and it has several advantages for lab experiments. There are several future directions for research on this compound, and it is likely to continue to be an important area of study in the future.
合成方法
The synthesis of sodium;2-hydroxypropane-1,2,3-tricarboxylate;iron(2+) involves the reaction of iron(Sodium;2-hydroxypropane-1,2,3-tricarboxylate;iron(2+)) chloride with sodium citrate in an aqueous solution. The resulting product is a greenish-blue crystalline solid that is soluble in water and has a slightly acidic taste. The synthesis of this compound is relatively simple and can be easily scaled up for industrial production.
科学研究应用
Sodium;2-hydroxypropane-1,2,3-tricarboxylate;iron(2+) has been extensively studied for its potential applications in medicine and biotechnology. It has been shown to have antimicrobial, antioxidant, and anti-inflammatory properties. Additionally, it has been investigated for its potential use in cancer treatment, as it has been shown to induce apoptosis in cancer cells.
属性
CAS 编号 |
144314-88-5 |
|---|---|
产品名称 |
Sodium;2-hydroxypropane-1,2,3-tricarboxylate;iron(2+) |
分子式 |
C6H5FeNaO7 |
分子量 |
267.93 g/mol |
IUPAC 名称 |
sodium;2-hydroxypropane-1,2,3-tricarboxylate;iron(2+) |
InChI |
InChI=1S/C6H8O7.Fe.Na/c7-3(8)1-6(13,5(11)12)2-4(9)10;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;/q;+2;+1/p-3 |
InChI 键 |
KXFFQVUPQCREHA-UHFFFAOYSA-K |
SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Na+].[Fe+2] |
规范 SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Na+].[Fe+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



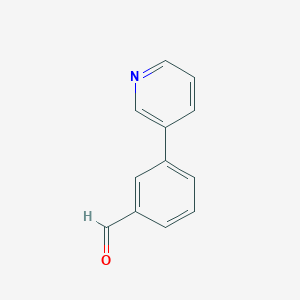
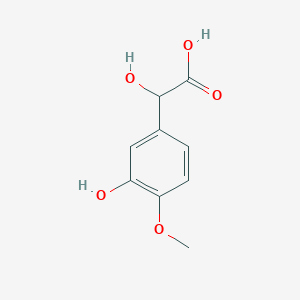
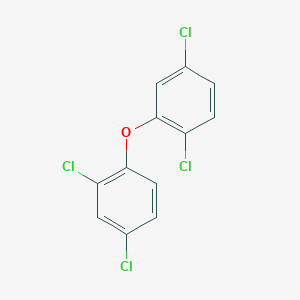
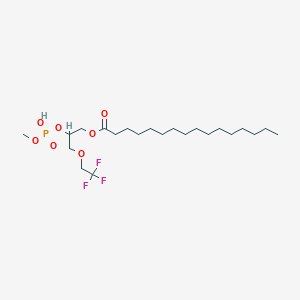
![(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-(2,5-dichloro-3,6-dioxocyclohexa-1,4-dien-1-yl)sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B138098.png)
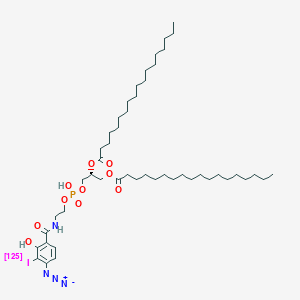
![Bicyclo[2.2.1]hept-2-ene-2-carboxylic acid, methyl ester, (1S)-(9CI)](/img/structure/B138109.png)
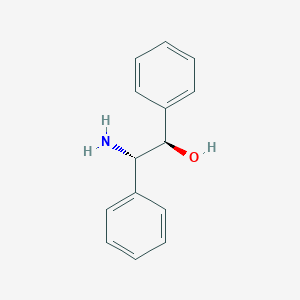
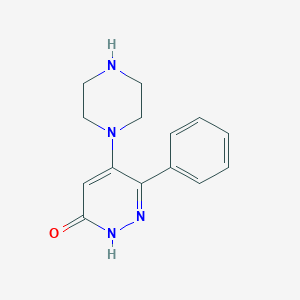
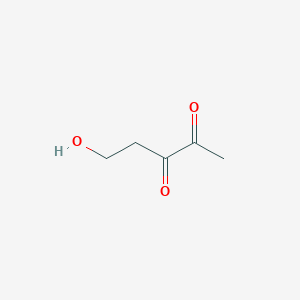
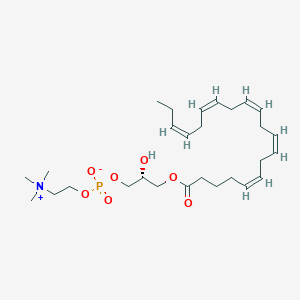
![4-[[3-[(2S)-2-amino-2-carboxyethyl]-5-iodo-2,6-dioxopyrimidin-1-yl]methyl]benzoic acid](/img/structure/B138121.png)
